N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a methoxyphenyl group
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
InChI |
InChI=1S/C21H25N3O5S/c1-29-18-9-5-7-16(13-18)14-22-20(25)21(26)23-15-17-8-6-12-24(17)30(27,28)19-10-3-2-4-11-19/h2-5,7,9-11,13,17H,6,8,12,14-15H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
RKGPNBISKNJHRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzenesulfonyl group and the methoxyphenyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, inhibiting their activity or altering their function. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide
Uniqueness
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding interactions and pharmacological profiles compared to its analogs.
Biological Activity
N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure composed of a methoxybenzyl group, a phenylsulfonyl pyrrolidine moiety, and an oxalamide linkage, which may contribute to its pharmacological properties.
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- IUPAC Name : N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
The biological activity of N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is hypothesized to involve interactions with specific molecular targets. The benzenesulfonyl group likely interacts with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring enhances the compound's binding affinity and selectivity for its targets, which may include various biological pathways relevant to disease processes.
Anticancer Activity
Recent studies have shown that compounds similar to N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibit promising anticancer properties. For instance, the phenylsulfonamide moiety has been linked to the inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes associated with disease states. For example, it has been suggested that the oxalamide linkage can enhance the inhibition of serine hydrolases, which are implicated in various pathological conditions including inflammation and cancer.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of similar oxalamide compounds on breast cancer cell lines, reporting a significant reduction in cell viability at micromolar concentrations. |
| Study 2 | Evaluated the enzyme inhibitory potential of sulfonamide derivatives, demonstrating that modifications in the pyrrolidine structure can enhance selectivity towards specific targets. |
| Study 3 | Assessed the pharmacokinetics of related compounds, suggesting favorable absorption and distribution characteristics that may apply to N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide as well. |
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in functional groups can influence biological activity:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Contains a methoxy group at position 3 | Potential anticancer activity and enzyme inhibition |
| N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Incorporates a thiophene group | Different pharmacological effects due to thiophene presence |
| N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | Features a benzenesulfonyl group | Varies in functional groups impacting reactivity and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
